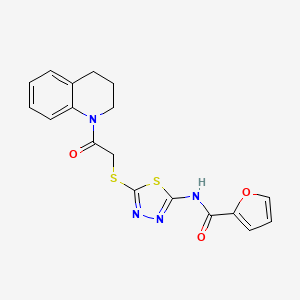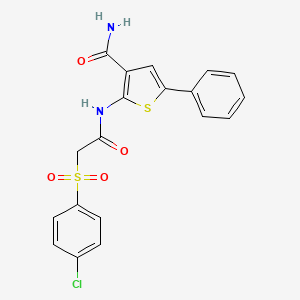
N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide is a novel compound characterized by its intricate molecular structure. It combines quinoline, thiadiazole, and furan moieties, suggesting its potential for versatile applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide typically involves a multi-step process:
Formation of Thiadiazole: : 1,3,4-thiadiazole ring can be synthesized via cyclization of thiosemicarbazide with appropriate acyl hydrazides.
Quinoline Derivative: : The 3,4-dihydroquinoline moiety can be synthesized via the Skraup synthesis or Friedländer synthesis using aniline derivatives and glycerol or other aldehydes/ketones.
Thioether Formation: : Combining the thiadiazole and quinoline derivative involves nucleophilic substitution, where the thiadiazole acts as a nucleophile attacking an electrophilic carbon attached to the quinoline derivative.
Final Coupling with Furan-2-carboxamide: : The last step involves coupling the intermediate product with furan-2-carboxylic acid through a condensation reaction.
Industrial Production Methods: Industrially, the production methods would involve optimized conditions for each synthetic step, focusing on high yields and purity. Automation and catalysis may play roles in improving efficiency and scalability.
Types of Reactions
Oxidation: : Can undergo oxidation reactions, especially at the quinoline and thiadiazole moieties.
Reduction: : Reduction reactions may modify the functional groups attached to the core structures.
Substitution: : Likely undergoes electrophilic or nucleophilic substitution reactions, particularly at reactive sites in the thiadiazole and quinoline rings.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, KMnO4, etc.
Reduction: : Sodium borohydride, lithium aluminum hydride.
Substitution: : Various halides and nucleophiles depending on the required product.
Major Products Formed
Oxidation: : Oxidized quinoline derivatives, sulfoxides, or sulfones.
Reduction: : Reduced amines or alcohols.
Substitution: : Substituted quinoline or thiadiazole derivatives.
Scientific Research Applications
Biology: Investigated for its potential as a therapeutic agent due to its pharmacophoric groups.
Medicine: Explored in medicinal chemistry for its potential anticancer, antimicrobial, or antiviral properties.
Mechanism of Action
Mechanism: The compound exerts its effects by interacting with specific molecular targets. Its quinoline moiety can intercalate with DNA, while the thiadiazole ring may inhibit specific enzymes.
Molecular Targets and Pathways
DNA: : Potential for DNA intercalation.
Enzymes: : Possible inhibition of enzymes like kinases or oxidoreductases.
Comparison with Similar Compounds
Comparison with Other Compounds: N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide is unique due to its specific combination of moieties.
List of Similar Compounds
Quinoline Derivatives: : Such as quinine and chloroquine.
Thiadiazole Compounds: : Like sulfathiazole.
Furan-2-carboxamide: : Including related heterocyclic compounds with biological activity.
This compound stands out due to its multifunctional structure and potential for a wide range of scientific research applications.
Properties
IUPAC Name |
N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3S2/c23-15(22-9-3-6-12-5-1-2-7-13(12)22)11-26-18-21-20-17(27-18)19-16(24)14-8-4-10-25-14/h1-2,4-5,7-8,10H,3,6,9,11H2,(H,19,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDTIXCPTXVCHBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C(S3)NC(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-methoxyphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2962630.png)
![5-chloro-1-(4-chlorobenzyl)-N-[2-(dimethylamino)ethyl]-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B2962632.png)
![N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]-5-OXO-1-PHENYLPYRROLIDINE-3-CARBOXAMIDE](/img/structure/B2962633.png)
![4-[methyl(phenyl)sulfamoyl]-N-{4-[4-(propan-2-yl)phenyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B2962634.png)
![5-chloro-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2962635.png)

![[3,5-Bis(benzyloxy)phenyl]boronic acid](/img/structure/B2962638.png)
![Ethyl 2-(3,4-dimethoxybenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2962643.png)
![N-tert-butyl-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B2962644.png)


